![molecular formula C10H11N3S B12936118 2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline CAS No. 88251-73-4](/img/structure/B12936118.png)
2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methyl-1H-imidazol-2-yl)thio)aniline is a compound that features an imidazole ring substituted with a methyl group at the 4-position and a thioaniline group at the 2-position. Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science . The presence of the imidazole ring in this compound suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods would be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methyl-1H-imidazol-2-yl)thio)aniline can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioaniline group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-((4-Methyl-1H-imidazol-2-yl)thio)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((4-Methyl-1H-imidazol-2-yl)thio)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition or activation. The thioaniline group can interact with biological membranes, potentially disrupting cellular processes. The exact pathways and targets would depend on the specific application and require further research .
Comparison with Similar Compounds
Similar Compounds
4-Methylimidazole: Lacks the thioaniline group, making it less versatile in certain reactions.
2-Mercaptoaniline: Lacks the imidazole ring, reducing its potential biological activity.
Benzimidazole: Contains a fused benzene ring, which alters its chemical properties and reactivity.
Uniqueness
2-((4-Methyl-1H-imidazol-2-yl)thio)aniline is unique due to the combination of the imidazole ring and the thioaniline group. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activity compared to similar compounds .
Properties
CAS No. |
88251-73-4 |
|---|---|
Molecular Formula |
C10H11N3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline |
InChI |
InChI=1S/C10H11N3S/c1-7-6-12-10(13-7)14-9-5-3-2-4-8(9)11/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
FAJUVAGUBXQHRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)SC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12936063.png)
![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)
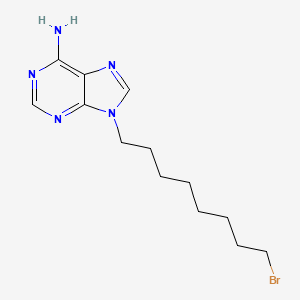

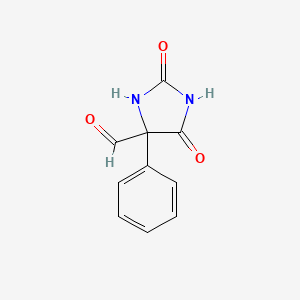
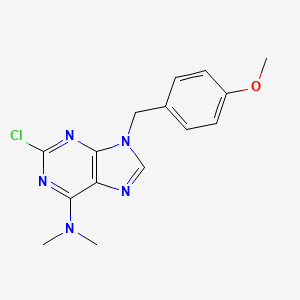
![10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12936093.png)
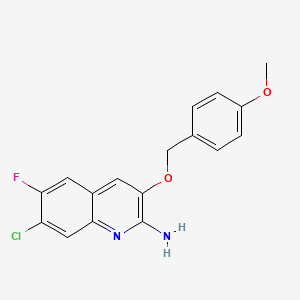

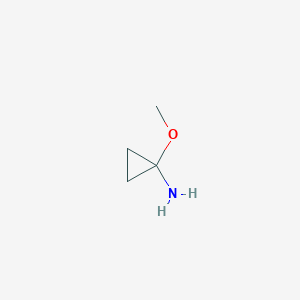
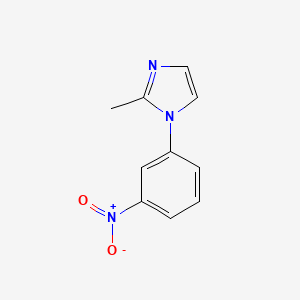
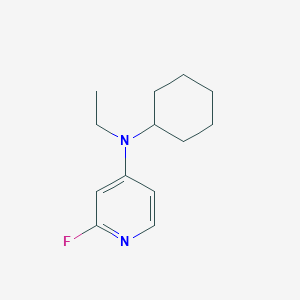
![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)
